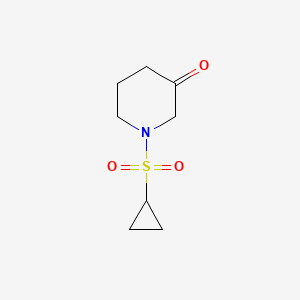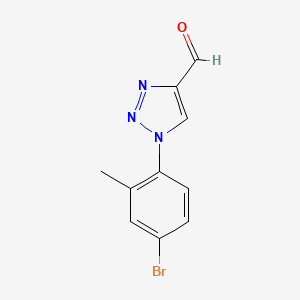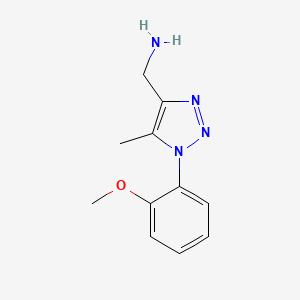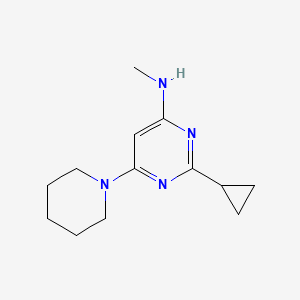
5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole, also known as CPP-PYZ, is an organic compound with a unique pyrazole ring structure. It is an important building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials science. CPP-PYZ has become increasingly important in the fields of drug discovery and development, due to its ability to form strong hydrogen bonds and its ability to form a variety of cyclopropane derivatives.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has extensively investigated the synthesis and chemical properties of compounds related to "5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole". For instance, studies on the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical applications due to their bioavailability and synthetic versatility, emphasize the use of hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents, showcasing a broad spectrum of applicability in developing lead molecules for pharmaceutical use (Parmar, Vala, & Patel, 2023). Similarly, the chemistry of hexasubstituted pyrazolines and their synthetic pathways leading to the formation of highly substituted cyclopropanes through thermolysis, highlighting the compound's role in facilitating novel synthetic routes (Baumstark, Vásquez, & Mctush-Camp, 2013).
Pharmacological Applications
The pharmacological significance of pyrazole derivatives, including those structurally related to "5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole", is well-documented. Pyrrolidine derivatives, for example, have been explored for their target selectivity and bioactive properties, suggesting their potential in drug discovery for treating human diseases. The review by Li Petri et al. emphasizes the significance of the pyrrolidine ring in medicinal chemistry, highlighting its versatility and contribution to the pharmacophore space (Li Petri et al., 2021). Furthermore, the therapeutic applications of pyrazolines, which cover a broad range of pharmacological activities such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties, underline the importance of this scaffold in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Propriétés
IUPAC Name |
3-cyclopropyl-5-pyrrolidin-2-yl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-8(11-5-1)10-6-9(12-13-10)7-3-4-7/h6-8,11H,1-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZDBAVTXMOVLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=NN2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

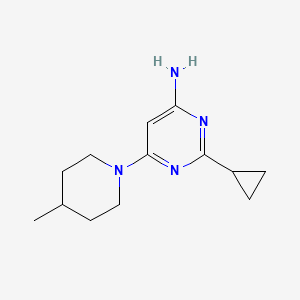
![2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B1471641.png)
![[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1471642.png)


![(hexan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1471645.png)
